molecular formula C23H20N6O2S2 B11070623 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide

4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11070623
M. Wt: 476.6 g/mol
InChI Key: FLOTVBODAOTHBG-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: It can participate in condensation reactions to form larger molecules or cyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE include other thienopyridine derivatives and pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H20N6O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-3-pyrrol-1-yl-N-[(E)-(3-thiophen-2-yl-1H-pyrazol-5-yl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H20N6O2S2/c1-14-10-15(13-31-2)19-20(29-7-3-4-8-29)21(33-23(19)25-14)22(30)28-24-12-16-11-17(27-26-16)18-6-5-9-32-18/h3-12H,13H2,1-2H3,(H,26,27)(H,28,30)/b24-12+

InChI Key

FLOTVBODAOTHBG-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC(=NN3)C4=CC=CS4)N5C=CC=C5)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC(=NN3)C4=CC=CS4)N5C=CC=C5)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.